molecular formula C15H13BrN4O B6467853 N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640943-90-2

N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467853
CAS No.: 2640943-90-2
M. Wt: 345.19 g/mol
InChI Key: DGTAWSLIMBKZMS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-b]pyridazine ring, a carboxamide group, and a bromophenyl group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of the atoms in the molecule and the nature of the bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups and overall structure . For example, the presence of the carboxamide group and the aromatic rings could affect its solubility, while the bromine atom could affect its reactivity.

Future Directions

The future directions for a compound like this could involve further studies to explore its properties and potential uses. For example, it could be tested for biological activity, or its structure could be modified to create new compounds with improved properties .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-10-9-20-14(18-10)7-6-13(19-20)15(21)17-8-11-2-4-12(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAWSLIMBKZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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